molecular formula C25H23ClN2O3 B10933277 4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10933277
M. Wt: 434.9 g/mol
InChI Key: XAARCDJNTMPIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER" is an intricate organic molecule that has found its place in various scientific fields due to its unique chemical properties. Its structure features a combination of chloro, methoxy, and pyrazole groups, contributing to its multifaceted reactivity and functionality.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O3/c1-29-20-10-4-17(5-11-20)16-28-25(19-8-14-22(31-3)15-9-19)23(26)24(27-28)18-6-12-21(30-2)13-7-18/h4-15H,16H2,1-3H3

InChI Key

XAARCDJNTMPIMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of this compound would likely be conducted in a batch or continuous flow reactor, ensuring consistent quality and scalability. Use of catalysts and optimization of reaction parameters are critical to maximize efficiency and minimize waste. The purification process typically involves crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Common Reagents and Conditions

For substitution reactions, common reagents include strong nucleophiles like hydroxide or amines. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions often employ hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.

Major Products Formed

The major products from these reactions vary based on the specific type of reaction. Substitution typically yields derivatives with the nucleophile replacing the chloro group. Oxidation products may include quinones or hydroxylated derivatives, while reduction often leads to the addition of hydrogen atoms to the aromatic rings or other reducible groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, altering their activity or signaling pathways. The chloro and methoxy groups are often crucial for binding to these targets, while the pyrazole ring can modulate the compound's electronic properties and reactivity.

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.